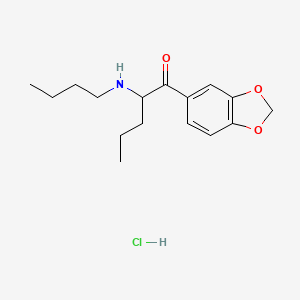

1-(1,3-Benzodioxol-5-yl)-2-(butylamino)-1-pentanone, monohydrochloride

描述

N-丁基戊基酮 (盐酸盐) 是一种合成卡西酮,属于一类以其兴奋作用而闻名的化合物。 它被归类为新型精神活性物质,常用于研究和法医应用 .

准备方法

合成路线和反应条件

N-丁基戊基酮 (盐酸盐) 的合成涉及在受控条件下,3,4-亚甲二氧基苯基-2-丙酮与丁胺反应。该反应通常需要乙醇等溶剂和催化剂来促进该过程。 然后将产物纯化并转化为其盐酸盐形式 .

工业生产方法

N-丁基戊基酮 (盐酸盐) 的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格的质量控制措施,以确保最终产品的纯度和一致性。 该化合物通常以批量生产,用于研究和法医目的 .

化学反应分析

Stability and Degradation Reactions

N-butyl pentylone exhibits sensitivity to environmental factors:

Hydrolytic Degradation

The α-aminoketone bond undergoes hydrolysis under acidic or alkaline conditions, yielding:

-

Primary products : 1-(1,3-Benzodioxol-5-yl)pentan-1-one (keto byproduct) and butylamine .

-

Mechanism : Acid-catalyzed hydrolysis cleaves the C–N bond via protonation of the amine group.

Thermal Decomposition

At temperatures >200°C, the benzodioxole ring undergoes retro-Diels-Alder reactions, producing:

-

Catechol derivatives (via ring-opening).

-

Volatile organic compounds (e.g., CO, CO₂) from ketone decomposition .

Comparative Reactivity with Analogues

N-butyl pentylone’s reactivity differs from structurally similar cathinones due to its butylamino substituent:

Functional Group Reactivity

-

Benzodioxole Ring : Resistant to electrophilic substitution due to electron-donating oxygen atoms but undergoes oxidation with strong agents like KMnO₄ to form quinones.

-

α-Aminoketone : Participates in Schiff base formation with aldehydes and ketones .

Analytical Characterization Data

Key spectroscopic properties confirm reaction outcomes :

-

IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C–N stretch).

-

¹H NMR (D₂O) : δ 1.35 (t, 3H, CH₂CH₃), δ 3.20 (m, 2H, NHCH₂), δ 6.85 (s, 1H, benzodioxole-H).

科学研究应用

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | Predicted ~415.5 °C |

| Density | 1.169 g/cm³ |

| pKa | 8.41 (predicted) |

Forensic Toxicology

N-butyl pentylone is primarily utilized in forensic toxicology as an analytical reference standard. Its stimulant effects, similar to other illicit drugs, make it essential for:

- Drug Testing : Identification and quantification of N-butyl pentylone in biological samples (e.g., urine, blood) during toxicological investigations.

- Mass Spectrometry : Used as a calibration standard to improve the accuracy of mass spectrometric analyses in detecting designer drugs.

Pharmacological Studies

The compound is also significant in pharmacological research due to its stimulant properties:

- Mechanism of Action : Studies have shown that N-butyl pentylone may act on monoamine transporters, particularly dopamine and norepinephrine transporters, similar to other stimulants like amphetamines.

- Psychoactive Effects : Research into its psychoactive effects contributes to understanding the pharmacodynamics and potential therapeutic uses or risks associated with similar compounds.

Comparative Analyses

N-butyl pentylone's structural similarities with other cathinones allow for comparative studies:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(1,3-Benzodioxol-5-yl)-2-(methylamino)butan-1-one | Contains a methylamino group | Generally considered less potent |

| 4-Methylmethcathinone (4-MMC) | Simple structure without benzodioxole | Known for rapid onset and shorter duration |

These comparative analyses help elucidate the pharmacological profiles and safety profiles of various compounds within the cathinone class.

Synthesis Research

While detailed synthetic pathways are often not disclosed due to legal restrictions surrounding designer drugs, general synthetic methodologies are explored in academic settings to understand the compound's chemistry better. This includes:

- Synthetic Pathway Exploration : Investigating potential synthesis routes can contribute to the development of safer analogs or derivatives with therapeutic potential.

Analytical Chemistry

N-butyl pentylone serves as a model compound in analytical chemistry for developing new detection methods:

- Chromatography Techniques : Used in developing high-performance liquid chromatography (HPLC) methods for detecting similar substances in complex mixtures.

Case Study 1: Forensic Analysis of Designer Drugs

A study published in a forensic journal highlighted the role of N-butyl pentylone in drug-related fatalities. The researchers utilized mass spectrometry to detect this compound alongside other cathinones in post-mortem samples. The findings underscored the importance of including N-butyl pentylone in routine toxicological screenings due to its increasing prevalence.

Case Study 2: Pharmacological Effects on Neurotransmitter Systems

Another research project focused on the pharmacological effects of N-butyl pentylone on neurotransmitter systems in animal models. The study revealed that administration led to increased levels of dopamine and norepinephrine, suggesting potential applications in studying stimulant-related behaviors.

作用机制

N-丁基戊基酮 (盐酸盐) 通过作为多巴胺转运蛋白阻滞剂和血清素转运蛋白底物而发挥作用。这种双重作用会增加突触间隙中多巴胺和血清素的水平,从而导致兴奋作用。 该化合物的机制涉及与转运蛋白结合并抑制这些神经递质的再摄取,从而增强其活性 .

相似化合物的比较

类似化合物

- N-乙基戊基酮

- 戊基酮

- 甲基酮

独特性

N-丁基戊基酮 (盐酸盐) 由于其在卡西酮主链上的特定取代模式而具有独特性,这会影响其药理特性。 与类似化合物相比,它对多巴胺和血清素转运蛋白具有不同的影响,使其成为研究中的宝贵化合物 .

生物活性

1-(1,3-Benzodioxol-5-yl)-2-(butylamino)-1-pentanone, monohydrochloride, commonly known as N-butyl pentylone, is a synthetic compound belonging to the cathinone class. This compound is notable for its psychoactive properties and structural similarities to other stimulants. Its molecular formula is C_16H_23NO_3·HCl, with a molecular weight of approximately 313.8 g/mol.

N-butyl pentylone exerts its effects primarily through the inhibition of the reuptake of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. This action leads to increased levels of these neurotransmitters in the synaptic cleft, contributing to its stimulant effects. The benzodioxole moiety is believed to enhance its psychoactive properties by modifying receptor interactions compared to other cathinones.

Pharmacological Effects

The pharmacological profile of N-butyl pentylone includes:

- Stimulant Effects : Users report increased energy, euphoria, and heightened alertness.

- Potential Side Effects : These may include anxiety, paranoia, tachycardia, and hypertension.

- Comparison with Other Stimulants : It is structurally related to other compounds like 4-Methylmethcathinone (4-MMC) and methylenedioxypyrovalerone (MDPV), which exhibit similar stimulant properties but differ in potency and duration of action.

Toxicity and Safety Profile

Due to its status as a designer drug, comprehensive toxicity data on N-butyl pentylone is limited. However, preliminary studies suggest potential for abuse and dependence similar to other stimulants. The compound has been classified under various regulatory frameworks due to concerns over its safety profile.

Case Studies

- Case Study 1 : A report on the use of N-butyl pentylone in a recreational setting highlighted instances of severe agitation and cardiovascular complications following its consumption. This underscores the importance of understanding dosage and context in which the drug is used.

- Case Study 2 : In a forensic analysis involving seized substances, N-butyl pentylone was identified alongside other synthetic cathinones. The study emphasized the need for accurate identification methods in toxicology labs due to the increasing prevalence of designer drugs.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-butyl pentylone | Benzodioxole moiety | Higher potency compared to some analogs |

| 4-Methylmethcathinone (4-MMC) | Simple structure without benzodioxole | Rapid onset and shorter duration |

| Methylenedioxypyrovalerone (MDPV) | Similar psychoactive effects | Higher risk of addiction |

属性

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-2-(butylamino)pentan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3.ClH/c1-3-5-9-17-13(6-4-2)16(18)12-7-8-14-15(10-12)20-11-19-14;/h7-8,10,13,17H,3-6,9,11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQFVGUBLUFAGTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(CCC)C(=O)C1=CC2=C(C=C1)OCO2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801342215 | |

| Record name | 1-(1,3-Benzodioxol-5-yl)-2-(butylamino)pentan-1-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801342215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17763-10-9 | |

| Record name | 1-(1,3-Benzodioxol-5-yl)-2-(butylamino)pentan-1-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801342215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。